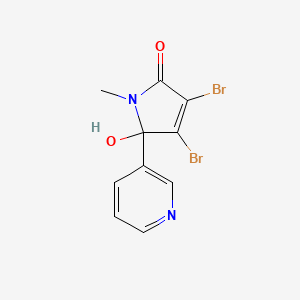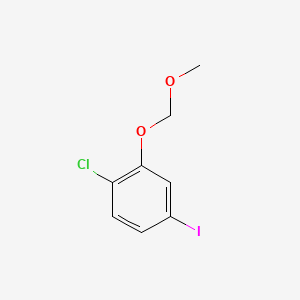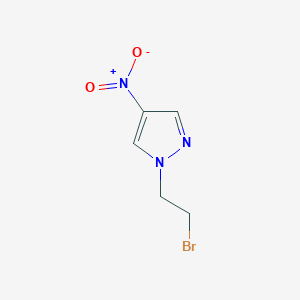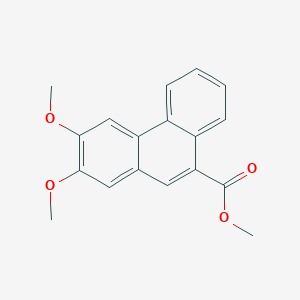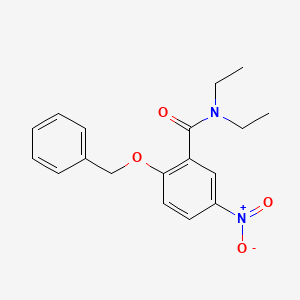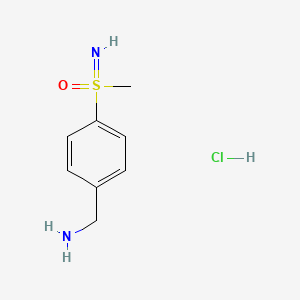
(4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, an imino group, and a sulfanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-aminomethylphenylboronic acid with appropriate reagents to introduce the imino and sulfanone groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor or activator of specific enzymes, making it a candidate for drug development .
Industry
In industry, this compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various industrial applications, including the production of polymers and coatings .
Wirkmechanismus
The mechanism of action of (4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Aminomethylphenyl)methanol: This compound shares the aminomethyl group but lacks the imino and sulfanone groups.
2-Aminoethyl methacrylate hydrochloride: This compound contains an amino group and a methacrylate group, making it structurally similar but functionally different.
Uniqueness
(4-(Aminomethyl)phenyl)(imino)(methyl)-l6-sulfanone hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C8H13ClN2OS |
|---|---|
Molekulargewicht |
220.72 g/mol |
IUPAC-Name |
[4-(methylsulfonimidoyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2OS.ClH/c1-12(10,11)8-4-2-7(6-9)3-5-8;/h2-5,10H,6,9H2,1H3;1H |
InChI-Schlüssel |
IKPZUTKFFSSARH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=N)(=O)C1=CC=C(C=C1)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


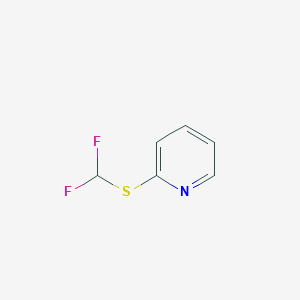
![2-((3-Nitro-6-[(1-oxidopyridinium-2-YL)thio]-2-pyridyl)thio)pyridinium-1-olate](/img/structure/B14018458.png)
![Ethyl 2-[(1-ethoxycarbonyl-3-methylsulfanyl-propyl)carbamoylamino]-4-methylsulfanyl-butanoate](/img/structure/B14018469.png)
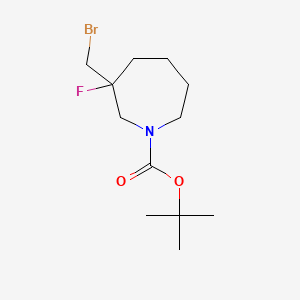
![1-[(4-Chlorophenyl)sulfanylmethyl]piperidine](/img/structure/B14018481.png)
![(4-Chloro-2-fluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane](/img/structure/B14018488.png)
![Sodium 2-chloro-5-(5-chloro-4'-methoxyspiro[adamantane-2,3'-[1,2]dioxetan]-4'-yl)phenyl phosphate](/img/structure/B14018489.png)
